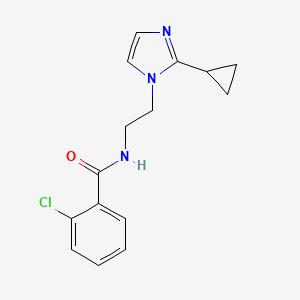
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction.
Formation of the benzamide core: The benzamide core is synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine.
Coupling of the imidazole and benzamide: The final step involves coupling the imidazole derivative with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The imidazole ring can participate in redox reactions.
Coupling reactions: The benzamide core can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine-substituted benzamide derivative.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological studies: The compound can be used to study the interactions of imidazole-containing molecules with biological targets.
Chemical biology: It serves as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.
Industrial applications: The compound can be used in the synthesis of more complex molecules for various industrial purposes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide: Similar structure but with a methyl group instead of a cyclopropyl group.
2-chloro-N-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)benzamide: Contains a phenyl group instead of a cyclopropyl group.
2-chloro-N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)benzamide: Features an ethyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide imparts unique steric and electronic properties, which can influence its binding interactions and reactivity. This makes it a valuable compound for exploring new chemical and biological activities.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-13-4-2-1-3-12(13)15(20)18-8-10-19-9-7-17-14(19)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUENGRWGDRAJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2606959.png)
![4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2606960.png)
![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide](/img/structure/B2606961.png)
![benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2606964.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2606966.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606969.png)
![1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2606970.png)
![(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2606971.png)
![1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2606973.png)

![N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-ylprop-2-enamide](/img/structure/B2606976.png)

![2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide](/img/structure/B2606979.png)
